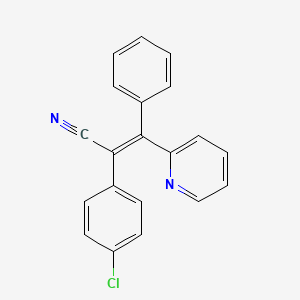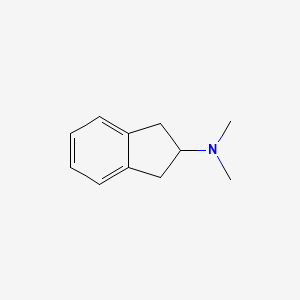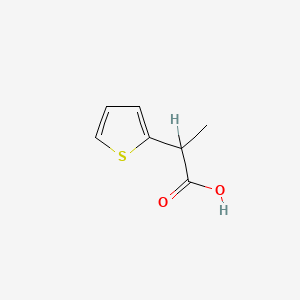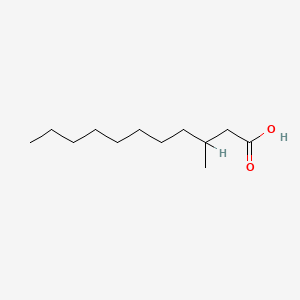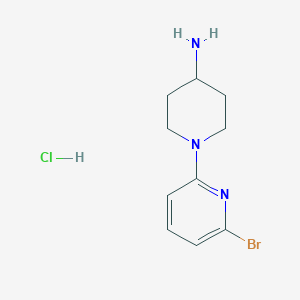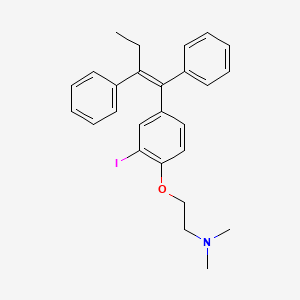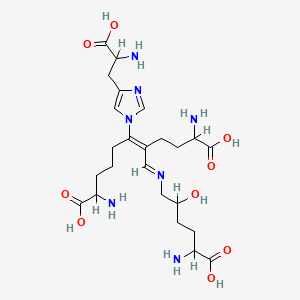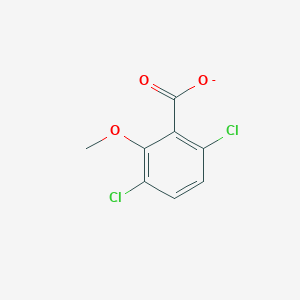
Theanderose
説明
Theanderose is a trisaccharide—a type of sugar composed of three monosaccharide units. It is relatively rare in nature and has garnered interest due to its occurrence in response to cold acclimation in certain plants. Cold acclimation is the process by which plants adapt to low temperatures. Theanderose is induced by abscisic acid (ABA) , a major stress-linked hormone in plants . Despite its scarcity, the biochemistry of theanderose production remains somewhat enigmatic.
Molecular Structure Analysis
科学的研究の応用
Food Industry: Sweetener Development
Theanderose has potential as a sweetener in the food industry due to its structure, which is composed of glucose and fructose . Its non-reducing sugar nature makes it stable under heat and acidic conditions, ideal for baking and beverage applications. The development of efficient and cost-effective procedures for the biosynthesis of Theanderose could help expand its use as a sweetener, especially considering its low caloric value and non-cariogenic properties .
Biomedical Applications: Drug Delivery Systems
Research suggests that Theanderose could be used to create novel drug delivery systems. Its oligosaccharide structure may enhance the stability of therapeutic compounds and improve their bioavailability. The regiospecificity of its enzymatic synthesis ensures high purity, which is crucial for biomedical applications .
Agricultural Sector: Plant Growth Promoters
Isomaltosylfructoside can act as a carbon source for beneficial soil microbes, promoting plant growth. Its structure allows it to be utilized slowly by microbes, providing a sustained release of nutrients to plants. This application is particularly valuable in organic farming, where synthetic fertilizers are limited .
Cosmetic Industry: Humectants
The hygroscopic nature of Theanderose makes it an excellent humectant in cosmetic products. It can help maintain moisture in skin care formulations, leading to products that can offer enhanced hydration and improved skin feel .
Nutraceuticals: Prebiotic Supplements
Due to its oligosaccharide form, Theanderose could serve as a prebiotic, selectively stimulating the growth of beneficial gut bacteria. This application has implications for improving gut health and enhancing the immune system .
Environmental Science: Biodegradable Plastics
Theanderose’s unique sugar structure could be utilized in the synthesis of biodegradable plastics. As a renewable resource, it offers an eco-friendly alternative to traditional petrochemical-based plastics, contributing to reduced environmental impact .
Food Preservation: Antimicrobial Agents
Theanderose may have antimicrobial properties that can be harnessed in food preservation. Its incorporation into packaging materials or as a direct additive could help extend the shelf life of perishable goods by inhibiting the growth of spoilage organisms .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, Theanderose can be used as a standard in chromatography for the identification and quantification of sugars in various samples. Its distinct structure allows for precise calibration and accurate analysis .
作用機序
Target of Action
Isomaltosylfructoside, also known as Theanderose, is a non-reducing trisaccharide composed of glucose and fructose . It is produced as a minor acceptor product in reactions of alternansucrase . The primary targets of Isomaltosylfructoside are the enzymes involved in its synthesis, particularly glucansucrases . These enzymes synthesize α-D-glucans via glucosyl transfer from sucrose .
Mode of Action
Isomaltosylfructoside is synthesized in high yields by variants of glucansucrases engineered to contain a single point mutation at a key leucine residue involved in acceptor substrate binding . This interaction with its target enzymes results in the production of Isomaltosylfructoside .
Biochemical Pathways
The biochemical pathway involved in the production of Isomaltosylfructoside involves two main steps . The first step is the enzyme-catalyzed transfructosylation reaction using maltose and fructose as substrates . The second step involves isomaltosylation .
Pharmacokinetics
It is known that it has a high solubility and good thermal stability These properties could potentially impact its bioavailability
Result of Action
The result of the action of Isomaltosylfructoside is the production of a non-reducing trisaccharide that has a high solubility and good thermal stability . It can also be used as a substitute sweetener for diabetics .
Action Environment
The action of Isomaltosylfructoside is influenced by the environment in which it is produced. The enzymes involved in its synthesis, particularly glucansucrases, are produced by certain lactic acid bacteria . The yield of Isomaltosylfructoside can be influenced by factors such as the specific strain of bacteria used, the conditions under which they are grown, and the specific substrates provided for the enzymatic reactions .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(31-5)34-18(15(30)12(27)9(24)6(2-20)33-18)17(4-22)14(29)10(25)7(3-21)32-17/h5-16,19-30H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+,15-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWESPNLLJKPBBH-JJNZJHQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(C(O2)CO)O)O)O)C3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175558 | |
| Record name | Isomaltosylfructoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isomaltosylfructoside | |
CAS RN |
21291-36-1 | |
| Record name | Isomaltosylfructoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomaltosylfructoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1229568.png)
![1-(4-Methoxyphenyl)-3-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B1229569.png)
![1-[(E)-(8-Quinolylimino)methyl]naphthalene-2-ol](/img/structure/B1229571.png)
![3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B1229572.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide](/img/structure/B1229573.png)
